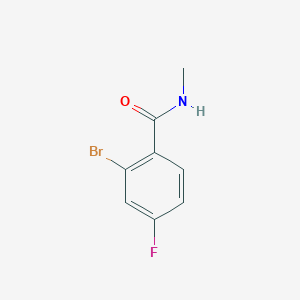

2-Bromo-4-fluoro-N-methylbenzamide

Vue d'ensemble

Description

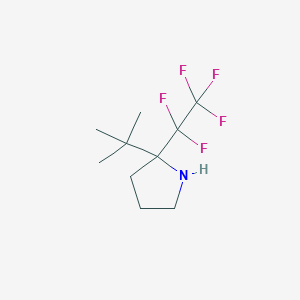

2-Bromo-4-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . It is used as an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist .

Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-N-methylbenzamide can be achieved from Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .Molecular Structure Analysis

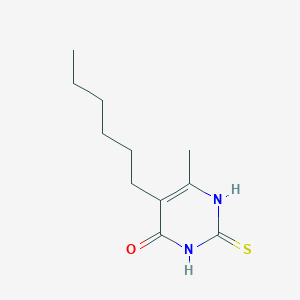

The molecular structure of 2-Bromo-4-fluoro-N-methylbenzamide consists of a benzene ring substituted with a bromo group at the 2nd position, a fluoro group at the 4th position, and a methylbenzamide group . The InChI code for this compound is 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis

As an intermediate, 2-Bromo-4-fluoro-N-methylbenzamide is used in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-N-methylbenzamide is a solid at room temperature . It has a melting point of 125.0 to 129.0 °C . The predicted boiling point is 284.8±30.0 °C, and the predicted density is 1.545±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Fluorination Processes

2-Bromo-4-fluoro-N-methylbenzamide has been involved in studies on the fluorination of organic compounds. For example, a study described an iron-catalyzed, fluoroamide-directed C-H fluorination process. This process demonstrated broad substrate scope and functional group tolerance without using noble metal additives, suggesting potential applications in synthetic organic chemistry (Groendyke, AbuSalim, & Cook, 2016).

Synthesis of Neurokinin-2 Receptor Antagonists

Research has been conducted on the design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. These compounds exhibit potent NK(2) receptor antagonist activities, indicating their potential use in treating various disorders (Huang, Undem, & Korlipara, 2004).

Synthesis of Bioactive Compounds

The compound has also been a key intermediate in the synthesis of bioactive molecules like flurbiprofen. One study reported a practical synthesis method for a related compound, 2-fluoro-4-bromobiphenyl, which is a key intermediate for flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009).

Metabolic Studies

In metabolic studies, compounds like 2-bromo-4-fluoro-N-methylbenzamide have been used to study microsomal metabolism in the liver. These studies help understand the metabolic pathways and interactions of various compounds in biological systems (Boeren et al., 1992).

Development of PET Tracers

A derivative of 2-Bromo-4-fluoro-N-methylbenzamide, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, was identified as a potent mGluR1 antagonist and used in the development of PET tracers for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in brains (Satoh et al., 2009).

Crystallography Studies

Crystallography studies involving derivatives of 2-Bromo-4-fluoro-N-methylbenzamide have been conducted to understand the molecular structures and interactions. For example, a study on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides helps in understanding molecular interactions and drug design (Suchetan et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4-fluoro-N-methylbenzamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

2-Bromo-4-fluoro-N-methylbenzamide acts as an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor, thereby preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Biochemical Pathways

The compound’s antagonistic action on the androgen receptor disrupts the normal function of androgen-responsive genes. This disruption can affect multiple biochemical pathways, particularly those involved in male sexual differentiation, prostate cell growth, and hair growth .

Pharmacokinetics

Like many other benzamide derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

By blocking the action of androgens, 2-Bromo-4-fluoro-N-methylbenzamide can inhibit the growth of androgen-dependent tissues and cells. This makes it potentially useful in treating conditions like prostate cancer, which is often driven by androgen signaling .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-fluoro-N-methylbenzamide can be influenced by various environmental factors. For instance, its stability may be affected by temperature and humidity . Its efficacy can also be influenced by the presence of other drugs or substances that can interact with the androgen receptor or affect its expression .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2-bromo-4-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTQCBCOHJWXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589616 | |

| Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923138-87-8 | |

| Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923138-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)